molecular formula C11H19NO3 B14890502 endo-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate

endo-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate

Cat. No.: B14890502
M. Wt: 213.27 g/mol
InChI Key: XTEBUCCBQRIZOA-HLTSFMKQSA-N
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Description

endo-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate: is a bicyclic compound that features a unique azabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of endo-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate typically involves multiple steps starting from readily available precursors. One common synthetic route involves the use of 4-hydroxymethyl pyridine as a starting material. The process includes several key steps such as cyclization and functional group transformations .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly practices.

Chemical Reactions Analysis

Types of Reactions: endo-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

endo-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of endo-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • tert-Butyl 6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate
  • tert-Butyl 3-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate
  • tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate

Uniqueness: endo-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its endo configuration and the presence of both hydroxyl and carboxylate groups make it a versatile compound for various applications .

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl (1R,4R,5S)-4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-7-4-5-8(13)9(7)12/h7-9,13H,4-6H2,1-3H3/t7-,8-,9+/m1/s1

InChI Key

XTEBUCCBQRIZOA-HLTSFMKQSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@H]1[C@@H](CC2)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C1C(CC2)O

Origin of Product

United States

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